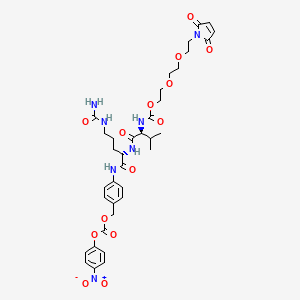

Mal-PEG3-VCP-NB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C36H45N7O14 |

|---|---|

Poids moléculaire |

799.8 g/mol |

Nom IUPAC |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C36H45N7O14/c1-23(2)31(41-35(49)55-21-20-54-19-18-53-17-16-42-29(44)13-14-30(42)45)33(47)40-28(4-3-15-38-34(37)48)32(46)39-25-7-5-24(6-8-25)22-56-36(50)57-27-11-9-26(10-12-27)43(51)52/h5-14,23,28,31H,3-4,15-22H2,1-2H3,(H,39,46)(H,40,47)(H,41,49)(H3,37,38,48)/t28-,31-/m0/s1 |

Clé InChI |

JCIJGVGUBFKLPE-IZEXYCQBSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCOCCN3C(=O)C=CC3=O |

SMILES canonique |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCOCCN3C(=O)C=CC3=O |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Mal-PEG3-VCP-NB: A Core Component in Advanced Antibody-Drug Conjugates

Abstract

This compound is a sophisticated, heterobifunctional linker designed for the development of advanced Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive examination of its molecular architecture, mechanism of action, and its application in targeted drug delivery. We will delve into the specific roles of its constituent components: a maleimide (B117702) group for antibody conjugation, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (VCP) linker, and a norbornene (NB) moiety for bioorthogonal chemistry. This document summarizes key quantitative data, provides detailed experimental protocols for its conjugation and cleavage, and includes visualizations of its structure and functional pathways to aid in its application.

Molecular Structure and Components

This compound is an engineered molecule that serves as the bridge between a monoclonal antibody and a cytotoxic payload, ensuring stability in circulation and controlled release at the target site.[1] The structure is comprised of four key functional units:

-

Maleimide (Mal): This functional group is the primary point of attachment to the antibody.[1] It specifically reacts with thiol (-SH) groups on cysteine residues within the antibody, forming a stable thioether bond.[1] This cysteine-maleimide chemistry is a widely adopted and reliable method for ADC construction.[2]

-

Polyethylene Glycol (PEG3): A three-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity of the linker-payload system.[2][3] This increased aqueous solubility can help to mitigate the aggregation of the final ADC product and improve its pharmacokinetic properties.[2][3]

-

Val-Cit-PABC (VCP): This component is a dipeptide-based self-immolative linker. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2][4][5] Upon cleavage of the Val-Cit peptide, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a spontaneous 1,6-elimination reaction to release the conjugated payload in its active form.[2][4]

-

Norbornene (NB): The norbornene moiety is a strained alkene that functions as a bioorthogonal handle. It can participate in highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with tetrazine-modified molecules. This allows for a modular approach to ADC development, where the payload can be attached in a separate step.

Below is a diagram illustrating the modular components of the this compound linker.

Caption: Modular components of the this compound linker.

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process designed for maximal tumor cell killing with minimal systemic exposure to the cytotoxic payload.[3]

-

Circulation and Targeting: Following administration, the ADC circulates in the bloodstream. The hydrophilic PEG3 linker helps to shield the payload and minimize non-specific uptake.[3] The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the target antigen.[3]

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.[3]

-

Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide of the VCP linker is recognized and cleaved by cathepsin B.[3][4][5] This initial cleavage is the primary release mechanism.[3]

-

Payload Release: Cleavage of the Val-Cit linker initiates a self-immolative cascade through the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[4]

-

Induction of Apoptosis: Once released, the cytotoxic payload can bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.[3]

The following diagram illustrates the signaling pathway of an ADC utilizing the this compound linker.

Caption: Signaling pathway of an ADC with a cleavable linker.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for similar linker technologies, which can be used as a benchmark for experimental design and evaluation.

Table 1: Representative Physicochemical Properties

| Property | Value | Notes |

| Solubility | Soluble in aqueous buffers (pH 6.5-7.5), DMSO, DMF | The PEG3 moiety enhances aqueous solubility. For short-chain PEGs, good solubility in both aqueous and many organic solvents is expected.[6] |

| Plasma Stability (Maleimide Linker) | Half-life can vary significantly | The stability of the maleimide-thiol linkage is crucial. Hydrolysis of the succinimide (B58015) ring can increase stability by preventing the retro-Michael reaction.[7] |

| Cleavage Specificity | High for Cathepsin B | The Val-Cit dipeptide is a well-established substrate for cathepsin B, with cleavage being significantly more efficient in the acidic environment of the lysosome compared to the neutral pH of blood.[4][5] |

Table 2: Representative Cathepsin B Cleavage Kinetics for Val-Cit Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Val-Cit-PABC-Fluorophore | 15.2 | 0.85 | 5.6 x 104 |

| Z-Phe-Arg-AMC | - | - | - |

| Z-Arg-Arg-AMC | - | - | - |

| Data is representative and compiled from methodologies described in the literature for similar Val-Cit containing substrates.[8] Actual values for this compound conjugated to a specific payload may vary. |

Table 3: Representative Drug-to-Antibody Ratios (DARs) for ADCs with PEG Linkers

| ADC | Linker Type | Average DAR | Method |

| Brentuximab vedotin (Adcetris®) | Mc-Val-Cit-PAB | ~4 | HIC |

| Trastuzumab deruxtecan (B607063) (Enhertu®) | GGFG-based cleavable linker | ~8 | HIC |

| ADC with PEG12 phosphonamidate linker | Phosphonamidate-PEG12-Val-Cit-PAB | Homogeneous DAR 8 | HIC |

| The inclusion of hydrophilic PEG linkers can enable the generation of ADCs with higher DARs and improved pharmacokinetic profiles.[9][10] |

Experimental Protocols

Protocol for Antibody Conjugation

This protocol outlines the steps for conjugating this compound to a monoclonal antibody (mAb) via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

-

This compound-Payload construct

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)

-

Quenching solution (e.g., 10 mM N-acetylcysteine in water)

-

Desalting columns

-

Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

-

Size Exclusion Chromatography (SEC) system for purification and aggregate analysis

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to remove any interfering substances (e.g., Tris buffer) and concentrate the mAb to 5-10 mg/mL in the conjugation buffer.

-

-

Antibody Reduction:

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

Immediately remove excess TCEP using a desalting column, eluting the reduced antibody into fresh, degassed conjugation buffer.

-

-

Conjugation Reaction:

-

Prepare a 10-20 mM stock solution of the this compound-Payload in anhydrous DMSO immediately before use.

-

Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody solution with gentle mixing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching:

-

Add a 5-fold molar excess of the quenching solution (relative to the linker-payload) to cap any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or tangential flow filtration (TFF).

-

Exchange the purified ADC into a suitable formulation buffer (e.g., PBS).

-

-

Characterization:

-

Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).

-

Determine the average DAR and drug load distribution using HIC.

-

Assess the level of aggregation by SEC.

-

The following diagram provides a visual workflow for the antibody conjugation process.

Caption: Experimental workflow for antibody conjugation.

Protocol for Cathepsin B Cleavage Assay

This protocol describes an in vitro assay to evaluate the cleavage of the Val-Cit linker within an ADC by cathepsin B, using HPLC to quantify the released payload.

Materials:

-

Purified ADC with this compound linker

-

Recombinant Human Cathepsin B

-

Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, pH 5.5)

-

Quenching Solution (Acetonitrile with 0.1% TFA)

-

HPLC system with a C18 column and a suitable detector (e.g., UV or MS)

Procedure:

-

Enzyme Activation:

-

Activate the recombinant cathepsin B in the assay buffer according to the manufacturer's instructions.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate the reaction by adding the activated cathepsin B. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately stop the reaction by adding the aliquot to a tube containing the quenching solution.

-

Vortex and centrifuge the samples to precipitate the protein.

-

-

HPLC Analysis:

-

Collect the supernatant and analyze it by reverse-phase HPLC to separate and quantify the released payload.

-

-

Data Analysis:

-

Plot the concentration of the released payload against time to determine the release kinetics.

-

The following diagram illustrates the workflow for the cathepsin B cleavage assay.

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Conclusion

This compound represents a highly versatile and potent ADC linker that offers multiple advantages for the development of next-generation targeted therapies. Its well-defined structure, incorporating a stable antibody conjugation site, a hydrophilicity-enhancing spacer, a tumor-specific cleavable linker, and a bioorthogonal handle, provides researchers with a powerful tool for creating ADCs with improved efficacy, safety, and therapeutic potential. The detailed protocols and representative data provided in this guide serve as a valuable resource for the application of this advanced linker technology in the design and development of novel antibody-drug conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Heterobifunctional Linker: Mal-PEG3-VCP-NB

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-PEG3-VCP-NB is a sophisticated, heterobifunctional linker meticulously engineered for the development of advanced Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive examination of its molecular architecture, detailing the specific roles of its constituent components: a maleimide (B117702) group for antibody conjugation, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, a cathepsin-cleavable valine-citrulline-p-aminobenzyl carbamate (B1207046) (VCP) linker, and a norbornene (NB) moiety for bioorthogonal chemistry. This document presents a summary of its key quantitative data, plausible experimental protocols for its synthesis and characterization based on established methodologies for analogous compounds, and visual representations of its functional components and mechanism of action to aid in its application in targeted drug delivery systems.

Molecular Structure and Components

This compound is a precisely engineered molecule that bridges a cytotoxic payload and a monoclonal antibody, ensuring stability in circulation and controlled release at the target site. The structure is comprised of four key functional units:

-

Maleimide (Mal): This functional group serves as the primary point of attachment to the antibody. It reacts specifically with thiol groups (-SH) on cysteine residues within the antibody, forming a stable thioether bond. This cysteine-maleimide chemistry is a widely adopted and reliable method for ADC construction.

-

Polyethylene Glycol (PEG3): A three-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity of the linker-payload system. This increased aqueous solubility can help to mitigate aggregation of the final ADC product and improve its pharmacokinetic properties.

-

Val-Cit-PABC (VCP): This component is a dipeptide-based self-immolative linker. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. Upon cleavage, the p-aminobenzyl carbamate (PABC) spacer undergoes spontaneous 1,6-elimination to release the conjugated payload.

-

Norbornene (NB): This strained alkene serves as a bioorthogonal handle. It can undergo rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules. This allows for secondary payload delivery, imaging applications, or the attachment of other functionalities in a highly selective manner, even in complex biological environments.

Below is a diagram illustrating the individual components of the this compound linker.

Figure 1: Functional components of the this compound linker.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1345681-77-7 | |

| Molecular Formula | C₃₆H₄₅N₇O₁₄ | |

| Molecular Weight | 799.78 g/mol | |

| PEG Units | 3 | |

| Cleavage Site | Valine-Citrulline amide bond | |

| Antibody Conjugation | Maleimide-thiol addition | |

| Bioorthogonal Handle | Norbornene |

Signaling Pathway and Mechanism of Action

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process designed for maximal tumor cell killing with minimal systemic exposure to the cytotoxic payload.

Figure 2: ADC mechanism of action using this compound.

-

Circulation and Targeting: Following administration, the ADC circulates in the bloodstream. The hydrophilic PEG3 linker helps to shield the payload and minimize non-specific uptake. The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the target antigen.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

-

Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide of the VCP linker is recognized and cleaved by cathepsin B. This initial cleavage is the primary release mechanism.

-

Payload Release: Cleavage of the Val-Cit linker initiates the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: Once released, the cytotoxic payload can bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following section outlines plausible, multi-step synthetic and characterization protocols for this compound, based on established chemical literature for similar ADC linkers. Additionally, a general protocol for ADC conjugation is provided.

Synthesis of this compound

This synthesis involves the sequential assembly of the different components of the linker.

Figure 3: General workflow for the synthesis of this compound.

Step 1: Synthesis of Fmoc-Val-Cit

-

Activate Fmoc-L-Valine with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide).

-

Add L-Citrulline to the reaction mixture and stir at room temperature until completion.

Step 2: Coupling to PABC-PNP

-

Couple the resulting Fmoc-Val-Cit dipeptide to p-aminobenzyl alcohol (PABC-OH) using similar activation and coupling conditions as in Step 1.

-

Activate the hydroxyl group of the PABC moiety with p-nitrophenyl chloroformate (PNP-Cl) to yield Fmoc-Val-Cit-PABC-PNP.

Step 3: Fmoc Deprotection

-

Remove the Fmoc protecting group from Fmoc-Val-Cit-PABC-PNP using a solution of piperidine (B6355638) in DMF.

Step 4: Coupling with Mal-PEG3-acid

-

Synthesize Maleimido-PEG3-acid separately. Commercially available N-(tert-Butoxycarbonyl)-2,2'-(ethylenedioxy)diethylamine can be reacted with maleic anhydride (B1165640) to form the maleimide ring. The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting amine is reacted with a suitable anhydride to introduce the third PEG unit and a terminal carboxylic acid.

-

Couple the free amine of the valine residue from Step 3 with the carboxylic acid of Maleimido-PEG3-acid using standard peptide coupling reagents (e.g., HATU/DIPEA in DMF).

Step 5: Conjugation of Norbornene

-

React the PNP-activated carbonate of the Mal-PEG3-Val-Cit-PABC-PNP intermediate with a norbornene-containing amine, such as 5-aminomethyl-2-norbornene, in the presence of a non-nucleophilic base.

Step 6: Purification

-

Purify the final product, this compound, by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of all expected protons and carbons in the final structure. Key signals to identify would include the characteristic peaks for the maleimide ring protons, the repeating ethylene (B1197577) glycol units of the PEG spacer, the amino acid residues of the Val-Cit dipeptide, the aromatic protons of the PABC group, and the alkene protons of the norbornene moiety.

-

Mass Spectrometry (MS): Employ high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), to determine the exact mass of the synthesized molecule, confirming its elemental composition (C₃₆H₄₅N₇O₁₄). The observed mass should correspond to the calculated molecular weight of 799.78 g/mol .

-

High-Performance Liquid Chromatography (HPLC): Use analytical RP-HPLC to assess the purity of the final compound. A single, sharp peak is indicative of a high-purity product.

General Protocol for ADC Conjugation

This protocol describes the conjugation of a cytotoxic drug-linker construct, where the drug is attached to the norbornene end of this compound, to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

-

This compound-Drug construct

-

Reducing agent (e.g., TCEP)

-

Reaction Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5 (degassed)

-

Quenching solution: N-acetylcysteine

-

Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a 5-10 molar excess of TCEP for 1-2 hours at 37°C to reduce the interchain disulfide bonds and expose free thiol groups.

-

-

Removal of Reducing Agent:

-

Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with degassed Reaction Buffer.

-

-

Conjugation Reaction:

-

Dissolve the this compound-Drug construct in a suitable solvent (e.g., DMSO).

-

Add a 1.5 to 5-fold molar excess of the drug-linker construct to the reduced and purified antibody.

-

Incubate for 1-2 hours at room temperature.

-

-

Quenching the Reaction:

-

Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

Incubate for 30 minutes.

-

-

Purification and Characterization:

-

Purify the final ADC using SEC to remove unreacted drug-linker and aggregated antibody.

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.

-

Conclusion

This compound is a highly versatile and potent ADC linker that offers multiple advantages for the development of next-generation targeted therapies. Its well-defined structure, incorporating a stable antibody conjugation site, a hydrophilicity-enhancing spacer, a tumor-specific cleavable linker, and a bioorthogonal handle, provides researchers with a powerful tool for creating ADCs with improved efficacy, safety, and therapeutic potential. The detailed information and protocols provided in this guide are intended to facilitate the application of this advanced linker technology in the ongoing efforts to develop more effective cancer treatments.

The Cornerstone of Bioconjugation: A Technical Guide to the Function of Maleimide

For Researchers, Scientists, and Drug Development Professionals

Maleimide-based bioconjugation is a cornerstone of modern biotechnology, enabling the precise, covalent attachment of molecules to proteins, peptides, and other biomolecules. Its high selectivity, efficiency, and mild reaction conditions have made it an indispensable tool in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and a wide array of research applications. This technical guide provides an in-depth exploration of the fundamental principles of maleimide (B117702) bioconjugation chemistry, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding.

Core Principles of Maleimide Bioconjugation

The reactivity of maleimides is centered around a five-membered cyclic imide structure. The core of maleimide bioconjugation lies in the highly specific and efficient reaction between a maleimide and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein or peptide.

The Thiol-Maleimide Reaction: A Michael Addition

The fundamental reaction mechanism is a Michael addition, where the thiol group acts as a nucleophile and attacks one of the electron-deficient double-bonded carbons of the maleimide ring. This results in the formation of a stable, covalent thioether bond. This reaction is highly efficient and can proceed without a catalyst, particularly in polar solvents like water or DMSO.

Caption: The Thiol-Maleimide Michael Addition Reaction.

Reaction Kinetics and pH Dependence

The rate and selectivity of the maleimide-thiol reaction are highly dependent on the pH of the reaction buffer. The optimal pH range for this reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines. Above pH 7.5, the amine reaction becomes more competitive. Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing down the reaction rate.

Stability of the Thioether Linkage: A Critical Consideration

While the thioether bond formed is generally stable, the resulting thiosuccinimide ring can undergo two primary competing reactions, particularly under physiological conditions: hydrolysis and a retro-Michael reaction.

Hydrolysis of the Succinimide (B58015) Ring

In aqueous solutions, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, leading to the formation of a succinamic acid derivative. This ring-opening reaction is more pronounced at higher pH. Importantly, if the maleimide ring hydrolyzes before reacting with a thiol, it becomes unreactive. However, if hydrolysis occurs after the thioether bond has formed, the resulting ring-opened product is actually more stable and resistant to the retro-Michael reaction. This increased stability is a key consideration in the design of long-circulating bioconjugates. Some strategies even employ "self-hydrolyzing maleimides" that are designed to rapidly hydrolyze post-conjugation to enhance stability.

Retro-Michael Reaction and Thiol Exchange

The thiol-maleimide reaction is reversible, and the resulting thiosuccinimide adduct can undergo a retro-Michael reaction to regenerate the maleimide and the thiol. This can lead to "payload migration," where the conjugated molecule is transferred to other thiol-containing molecules in the surrounding environment, such as serum albumin. This can result in off-target effects and reduced efficacy of the bioconjugate. The stability of the thiosuccinimide linkage against this reversal is influenced by the local microenvironment on the protein.

The Core Mechanism of Val-Cit-PAB Linker: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its sophisticated, multi-component structure is engineered for optimal stability in systemic circulation and highly specific cleavage within the target tumor cell, ensuring the conditional release of potent cytotoxic payloads. This technical guide provides a comprehensive analysis of the Val-Cit-PAB linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field of drug development.

Core Components and Mechanism of Action

The Val-Cit-PAB linker is a tripartite system, with each component playing a critical and distinct role in its function.[1]

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the specific recognition and cleavage site for cathepsin B, a lysosomal cysteine protease that is significantly upregulated in the lysosomes of many tumor cells. The choice of Val-Cit offers a crucial balance between stability in the bloodstream, where cathepsin B activity is minimal at neutral pH, and high susceptibility to enzymatic cleavage in the acidic environment of the lysosome.[2][3]

-

p-Aminobenzylcarbamate (PABC or PAB) Spacer: This unit functions as a "self-immolative" spacer. Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form.[1] Attaching a bulky drug molecule directly to the dipeptide could sterically hinder the enzyme's access to the cleavage site.[1]

-

Payload: This is the cytotoxic agent, such as monomethyl auristatin E (MMAE), which is responsible for inducing cell death upon its release.[1]

The mechanism of action is a finely orchestrated sequence of events that commences after the ADC has been internalized by the target cancer cell.

ADC Internalization and Intracellular Trafficking

The journey of an ADC from the cell surface to payload release is a critical determinant of its therapeutic efficacy.

Enzymatic Cleavage and Self-Immolation

Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PAB spacer.[2] This enzymatic cleavage is the trigger for the subsequent release of the payload through a self-immolative cascade.

Quantitative Data Presentation

The efficiency of linker cleavage is a critical determinant of an ADC's potency. The following tables summarize comparative data for the cleavage of different peptide linkers by cathepsin B.

Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)

| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |

| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |

| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |

| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |

| Data is representative and compiled from methodologies described in the literature.[2] |

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit | Data not consistently available | Data not consistently available | Data not consistently available |

| Val-Ala | Data not consistently available | Data not consistently available | Data not consistently available |

| Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published in a standardized format.[2] However, the Val-Cit linker has demonstrated significant potential in screenings due to a favorable combination of protease recognition and stability.[2] |

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of linker cleavage and overall ADC performance.

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.

Materials:

-

ADC with Val-Cit-PAB linker

-

Recombinant Human Cathepsin B

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Reagent Preparation: Prepare all buffers and solutions.

-

Enzyme Activation: Activate the recombinant cathepsin B in the Activation Buffer according to the manufacturer’s instructions.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) with the activated cathepsin B in the assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding a sufficient volume of cold Quenching Solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[2]

Plasma Stability Assay

Objective: To assess the stability of the Val-Cit-PAB linker in plasma and determine the extent of premature drug release.

Materials:

-

ADC with Val-Cit-PAB linker

-

Pooled human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Protein precipitation solution (e.g., cold acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

ADC Spiking: Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL).

-

Incubation: Incubate the plasma sample at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma.

-

Protein Precipitation: Add the protein precipitation solution to the plasma aliquot to precipitate plasma proteins and stop any enzymatic activity.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.[4][5]

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.[6]

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target and non-target cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control). Include untreated cells as a viability control.

-

Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).[6][7]

References

An In-depth Technical Guide to Norbornene Bioorthogonal Reactions

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core principles governing norbornene bioorthogonal reactions, focusing on the widely utilized inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. It is designed to offer researchers and drug development professionals the foundational knowledge, quantitative data, and practical protocols required to effectively implement this powerful chemical tool.

Core Principles: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

Bioorthogonal chemistry enables the study of biomolecules in their native environments through reactions that do not interfere with biological processes.[1][2] Among the most powerful bioorthogonal reactions is the ligation between a norbornene (the dienophile) and a tetrazine (the diene).[3] This reaction proceeds via an inverse-electron-demand Diels-Alder (iEDDA) mechanism, which is distinguished by its exceptionally fast kinetics without the need for a catalyst.[1][3]

The reaction is initiated by a [4+2] cycloaddition between the electron-poor tetrazine and the electron-rich, strained norbornene.[3] This forms a highly unstable, bicyclic intermediate.[4] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂) to yield a stable dihydropyridazine (B8628806) product.[4] The release of N₂ gas is the thermodynamic driving force that makes the reaction irreversible and highly efficient.[4]

Caption: Mechanism of the Norbornene-Tetrazine iEDDA Reaction.

Reaction Kinetics and Tuning

The norbornene-tetrazine ligation is renowned for its rapid kinetics, with second-order rate constants (k₂) ranging from approximately 1 to 10³ M⁻¹s⁻¹.[1] This speed is critical for applications in living systems where low concentrations of reactants are often necessary.[5] The reaction rate can be precisely tuned by modifying the electronic and steric properties of the reactants.

-

Tetrazine Electronics : The rate of the iEDDA reaction is accelerated by using tetrazines with electron-withdrawing groups (EWGs).[6] These groups lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), decreasing the HOMO-LUMO energy gap between the reactants and speeding up the cycloaddition.[3][6] For example, replacing a pyridine (B92270) ring with a more electron-withdrawing pyrimidine (B1678525) ring on the tetrazine can increase the reaction rate by 3 to 4-fold.[6]

-

Norbornene Strain : While norbornene is a strained and reactive dienophile, its reactivity is generally lower than that of more highly strained alkenes like trans-cyclooctene (B1233481) (TCO).[1][7] This allows for a degree of control; for applications requiring the absolute fastest kinetics, a TCO-tetrazine pair might be preferable, whereas the norbornene-tetrazine pair offers a balance of high reactivity and stability.[3]

Caption: Key factors for tuning Norbornene-Tetrazine reaction kinetics.

Quantitative Data: A Comparative Analysis

The selection of a bioorthogonal reaction depends on a balance of kinetics, stability, and biocompatibility.[1] The norbornene-tetrazine ligation offers a compelling combination of speed and stability without the need for a potentially toxic metal catalyst.

| Reaction | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |

| Norbornene-Tetrazine Ligation (iEDDA) | Norbornene + Tetrazine | ~1 - 10³[1] | Fast kinetics, catalyst-free, highly stable product.[1] | Norbornene is less reactive than highly strained alkenes like TCO.[1] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) + Azide | ~0.1 - 1[1] | Catalyst-free, widely used and well-understood. | Slower kinetics than iEDDA reactions.[3] |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | ~10² - 10³[2] | Very fast and efficient, high-yielding. | Requires a copper catalyst which can be toxic to living cells.[2] |

| Staudinger Ligation | Phosphine + Azide | ~10⁻³ - 10⁻²[1] | One of the first bioorthogonal reactions, catalyst-free. | Very slow kinetics, phosphines can be prone to air oxidation.[2] |

Experimental Protocols

Successful implementation of norbornene-tetrazine chemistry requires careful planning and execution. Below are generalized protocols for a typical protein labeling experiment and for kinetic analysis.

This protocol describes the general procedure for labeling a protein containing a genetically encoded norbornene-bearing unnatural amino acid with a tetrazine-fluorophore probe.

Materials:

-

Norbornene-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4.[1]

-

Tetrazine-functionalized fluorophore, dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO).[1]

-

Size-exclusion chromatography (SEC) column for purification.

Methodology:

-

Preparation: Prepare a solution of the norbornene-modified protein in PBS at a concentration of 1-5 mg/mL.[1]

-

Reagent Addition: Add the tetrazine-fluorophore solution to the protein solution. A 2- to 10-fold molar excess of the tetrazine-fluorophore over the protein is typically recommended to drive the reaction to completion.[1]

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction is often complete within 30-60 minutes.[1] Progress can sometimes be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.[1]

-

Purification: After the incubation period, remove the excess, unreacted tetrazine-fluorophore from the labeled protein using size-exclusion chromatography or dialysis.[1]

-

Analysis: Confirm successful labeling using methods such as SDS-PAGE with in-gel fluorescence imaging and/or mass spectrometry.[8]

This protocol outlines a method to determine the second-order rate constant of a specific norbornene-tetrazine pair.[9]

Materials:

-

Tetrazine derivative stock solution in a suitable solvent (e.g., DMSO).[9]

-

Norbornene derivative stock solution in the desired reaction buffer (e.g., PBS).[9]

-

UV-Vis Spectrophotometer and quartz cuvettes.

Methodology:

-

Reagent Preparation: Prepare stock solutions of the tetrazine and norbornene derivatives at known concentrations.

-

Reaction Setup: In a quartz cuvette, add the reaction buffer. Add the tetrazine stock solution to achieve a final concentration that gives a measurable absorbance in its characteristic range (~520-540 nm for many tetrazines).

-

Initiation and Monitoring: Initiate the reaction by adding the norbornene stock solution. The norbornene should be in significant excess (e.g., 10-fold or greater) to ensure pseudo-first-order kinetics.[9] Immediately begin monitoring the decrease in the tetrazine's absorbance over time at a fixed wavelength.

-

Data Analysis:

Caption: General experimental workflow for protein labeling.

Selecting the Right Bioorthogonal Reaction

Choosing the optimal bioorthogonal reaction is a critical step that depends on the specific experimental context. Factors to consider include the required labeling speed, the stability of the components, and the tolerance of the biological system to catalysts or side products.

Caption: Decision workflow for selecting a bioorthogonal reaction.

Conclusion

The norbornene-tetrazine iEDDA reaction represents a cornerstone of modern bioorthogonal chemistry. Its combination of rapid, catalyst-free kinetics, high specificity, and product stability makes it an invaluable tool for labeling, tracking, and manipulating biomolecules in complex biological systems.[1] By understanding the core principles of the reaction mechanism and the factors that tune its reactivity, researchers in basic science and drug development can effectively leverage this chemistry to advance their studies.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Lynchpin of Precision: An In-depth Technical Guide to the Role of Self-Immolative Spacers in Antibody-Drug Conjugates

For Immediate Release

[City, State] – The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Central to the success of modern ADCs is the sophisticated design of the linker that connects the antibody to the payload. This technical guide delves into the critical role of self-immolative spacers, a key component of many linker systems, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanism, impact, and evaluation.

Core Principles of Self-Immolative Spacers in ADCs

Self-immolative spacers are molecular bridges designed to be stable in the systemic circulation but to rapidly and spontaneously fragment upon a specific triggering event within the target cell, leading to the release of an unmodified, fully active cytotoxic payload.[1] This "molecular domino effect" is crucial for ensuring that the potent drug is liberated only at the site of action, thereby maximizing the therapeutic index of the ADC.[1]

The fundamental principle involves a cascade of intramolecular electronic rearrangements initiated by the cleavage of a trigger moiety, which can be either enzymatic or chemical.[1] This activation leads to the fragmentation of the spacer into small, non-toxic byproducts.[1]

There are two primary mechanisms through which self-immolation occurs:

-

1,4- or 1,6-Elimination: This is the most common mechanism, exemplified by the widely used p-aminobenzyl carbamate (B1207046) (PABC) spacer.[2][3] Following the cleavage of a linked trigger (e.g., a dipeptide by an enzyme), an electron-donating group is unmasked, initiating an electronic cascade that results in the cleavage of the bond attaching the payload.[3][4]

-

Intramolecular Cyclization: In this mechanism, the activation event unmasks a nucleophilic group within the spacer. This nucleophile then attacks an electrophilic site within the same molecule, leading to the formation of a stable ring structure and the concomitant release of the drug.[3][4]

Key Classes of Self-Immolative Spacers and Their Triggers

The versatility of self-immolative spacers lies in their ability to be combined with various triggerable linkers, allowing for tailored drug release in response to the specific physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells.

Enzymatically-Cleavable Linkers with Self-Immolative Spacers

These linkers are designed to be substrates for enzymes that are overexpressed in tumor tissues or within the lysosomes of cancer cells.[5]

-

Cathepsin-Cleavable Linkers: The most prevalent example is the valine-citrulline (Val-Cit) dipeptide linker.[6][7] Upon internalization of the ADC into the lysosome, Cathepsin B, a protease often upregulated in cancer cells, cleaves the amide bond between citrulline and the PABC spacer.[7] This cleavage initiates the self-immolation of the PABC spacer, releasing the payload.[7][8] The Val-Cit-PABC system is a cornerstone of many clinically approved and investigational ADCs.[6][9]

-

β-Glucuronidase-Cleavable Linkers: These linkers utilize a glucuronide moiety that is cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment of some solid tumors.[4][10] The cleavage of the glucuronide triggers the self-immolation of a PABC spacer to release the drug.[8]

Chemically-Cleavable Linkers with Self-Immolative Spacers

These linkers exploit the unique chemical properties of the tumor microenvironment or intracellular compartments.

-

pH-Sensitive (Acid-Labile) Linkers: Hydrazone linkers are a key example of this class.[11][12] They are designed to be stable at the physiological pH of the bloodstream (pH ~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[11][12] While some hydrazone linkers release the drug directly, the incorporation of a self-immolative spacer can ensure the release of an unmodified payload. However, hydrazone linkers have shown a tendency for gradual hydrolysis in circulation, which has led to their reduced use in newer generation ADCs.[11]

-

Glutathione-Sensitive (Reducible) Linkers: This class of linkers incorporates a disulfide bond.[13][14] The concentration of the reducing agent glutathione (B108866) (GSH) is significantly higher (up to 1000-fold) inside cells compared to the plasma.[13][15] This differential in reducing potential is exploited to trigger the cleavage of the disulfide bond, which can then initiate the fragmentation of a self-immolative spacer to release the payload.[15][16] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[17]

Quantitative Data on Linker Performance

The selection of a linker and self-immolative spacer is a critical decision in ADC design, driven by quantitative data on stability and cleavage kinetics.

| Linker Type | ADC Example | Assay Condition | Stability Metric | Reference |

| Enzymatic Cleavage | ||||

| Val-Cit-PABC | Trastuzumab-vc-MMAE | Incubation in C57BL/6 mouse plasma for 7 days | ~40% DAR loss | [18] |

| Val-Cit-PABC | - | In vitro incubation with human liver lysosomes | >80% cleavage within 30 minutes | [18] |

| Val-Ala-PABC | - | In vitro incubation with human liver lysosomes | Slower cleavage compared to Val-Cit | [18] |

| Gly-Gly-Phe-Gly-PABC | - | In vitro incubation with human liver lysosomes | Slower cleavage compared to Val-Cit | [18] |

| Chemical Cleavage | ||||

| Hydrazone | - | pH 7.4 | Minimum half-life of 20 hours reported for some designs | [19] |

| Disulfide (hindered) | Anti-HER2-SG3451 | In vivo (mouse) | ~85% of drug remained attached after 7 days | [20] |

| Comparative Stability | ||||

| Tandem-Cleavage Linker | Anti-CD79b ADC | Incubation in rat serum at 37°C for 7 days | >80% conjugate stability | [18] |

Experimental Protocols for Evaluation

Rigorous and standardized experimental protocols are essential for the accurate evaluation of ADCs with self-immolative spacers.

In Vitro Plasma/Serum Stability Assay

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma or serum.[6][21]

Methodology:

-

Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in human or mouse plasma/serum.[21]

-

Incubation: Incubate the mixture at 37°C.[21]

-

Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours) and immediately store them at -80°C.[21]

-

Analysis:

-

Immunoaffinity Capture: Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.[6]

-

LC-MS Analysis: Analyze the captured ADC to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload loss.[6][21]

-

ELISA: Use two separate ELISA protocols to measure the concentration of total antibody and the concentration of intact, drug-conjugated antibody.[21]

-

Cathepsin B Cleavage Assay

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.[2]

Methodology:

-

Enzyme Activation: Activate recombinant cathepsin B in an activation buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5).[2]

-

Reaction Setup: Combine the ADC and activated cathepsin B in an assay buffer in a microcentrifuge tube.[2]

-

Incubation: Incubate the reaction mixture at 37°C.[2]

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of a cold quenching solution (e.g., acetonitrile (B52724) with an internal standard).[2]

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant.[2]

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[2]

-

Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of an ADC on antigen-positive and antigen-negative cancer cell lines and calculate the IC50 value.[3][8]

Methodology:

-

Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[10]

-

ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add to the wells. Include untreated cells as a control.[10]

-

Incubation: Incubate the plates for 72 to 120 hours.[10]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

-

Solubilization: Remove the medium and add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[10]

-

Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[10]

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control and determine the IC50 value.[10]

Visualizing the Mechanisms and Workflows

Signaling Pathway: The Self-Immolative Cascade of a PABC Spacer

Caption: PABC self-immolation cascade.

Experimental Workflow: In Vitro Plasma Stability Assay

Caption: Plasma stability assay workflow.

Conclusion

The self-immolative spacer is a cornerstone of modern ADC design, enabling the controlled and efficient release of cytotoxic payloads within target cells.[22] The PABC spacer, in particular, has been instrumental in the success of numerous clinically approved ADCs.[22] A thorough understanding of the different self-immolative chemistries, combined with robust in vitro and in vivo evaluation, is paramount for the development of next-generation ADCs with improved therapeutic indices. As research continues to innovate in linker technology, the strategic use of self-immolative spacers will undoubtedly remain a key factor in advancing the field of precision oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmafocusamerica.com [pharmafocusamerica.com]

- 10. benchchem.com [benchchem.com]

- 11. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 19. researchgate.net [researchgate.net]

- 20. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

degradable linkers in antibody-drug conjugates

An In-depth Technical Guide to Degradable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a pivotal class of targeted therapeutics, engineered to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety. Degradable, or cleavable, linkers are designed to be stable in systemic circulation and to undergo specific cleavage to release the payload within the tumor microenvironment or inside the target cancer cell. This guide provides a comprehensive technical overview of the core principles of degradable linkers in ADCs, including their mechanisms of action, comparative performance data, key experimental protocols for their evaluation, and the downstream signaling pathways affected by the released payloads.

Types of Degradable Linkers and Their Mechanisms of Action

Degradable linkers are broadly categorized based on their cleavage mechanism: chemically-labile and enzyme-cleavable linkers.[1] The choice of linker is crucial as it directly influences the therapeutic window of the ADC.[2][3]

Chemically-Labile Linkers

These linkers are designed to cleave in response to specific chemical conditions prevalent in the tumor microenvironment or within intracellular compartments.[]

Acid-labile linkers exploit the lower pH of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) compared to the physiological pH of blood (~7.4) to trigger payload release.[][6]

-

Hydrazones: These are formed by the reaction of a ketone or aldehyde with a hydrazine (B178648) derivative. They are relatively stable at neutral pH but hydrolyze under acidic conditions to release the payload.[7][8] However, some hydrazone linkers can exhibit instability in plasma, leading to premature drug release.[9]

-

Carbonates and Silyl Ethers: These represent other classes of acid-labile linkers. Silyl ethers, in particular, have been developed to offer improved plasma stability compared to traditional hydrazone linkers.[9][10]

Disulfide linkers are stable in the bloodstream but are cleaved in the reducing environment of the cell's cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) (1-10 mM) compared to the plasma (~5 µM).[9][11][12] This differential in GSH concentration allows for selective payload release inside the target cells.[13] The steric hindrance around the disulfide bond can be modified to modulate the rate of cleavage and improve plasma stability.[10]

Enzyme-Cleavable Linkers

These linkers incorporate specific amino acid sequences or other motifs that are recognized and cleaved by enzymes that are either overexpressed in the tumor microenvironment or are abundant within the lysosomes of cancer cells.[1]

These are among the most widely used cleavable linkers in clinically approved ADCs.[2][14] They typically contain a dipeptide or tetrapeptide sequence that is a substrate for lysosomal proteases, such as cathepsin B.[15]

-

Valine-Citrulline (Val-Cit): This dipeptide linker is a well-established substrate for cathepsin B and is known for its high plasma stability and efficient cleavage within the lysosome.[14][16] Many Val-Cit linkers are used in conjunction with a self-immolative spacer, such as para-aminobenzyl carbamate (B1207046) (PABC), to ensure the release of the unmodified payload.[14]

-

Valine-Alanine (Val-Ala): This is another dipeptide linker cleaved by cathepsin B, offering comparable stability and activity to Val-Cit linkers.[11]

-

Gly-Gly-Phe-Gly (GGFG): This tetrapeptide linker is sensitive to cathepsin L and is used in some ADCs.[]

These linkers are cleaved by β-glucuronidase, a lysosomal enzyme that is overexpressed in some tumor types.[17][18] β-Glucuronide linkers are highly hydrophilic and demonstrate excellent plasma stability, making them a promising option for ADC development.[19][20]

Similar to β-glucuronide linkers, these are cleaved by the lysosomal enzyme β-galactosidase, which can also be overexpressed in certain tumors.[9]

Data Presentation: Comparative Performance of Degradable Linkers

The selection of a degradable linker has a significant impact on the stability, efficacy, and toxicity of an ADC. The following tables summarize key quantitative data for different linker types.

| Linker Type | Specific Linker | Matrix | Stability (Half-life) | Reference |

| pH-Sensitive | Hydrazone (phenylketone-derived) | Human/Mouse Plasma | ~2 days | [9] |

| Carbonate | Human Plasma | 36 hours | [9] | |

| Silyl Ether | Human Plasma | > 7 days | [9] | |

| AcBut-derived Hydrazone | pH 7.4 Buffer | ~6% hydrolysis after 24h | [10] | |

| Enzyme-Cleavable | β-Glucuronide MMAF | Rat Plasma | 81 days (extrapolated) | [20] |

| Linker Type | Specific Linker | Cleavage Condition | Relative Cleavage Rate/Efficiency | Reference |

| pH-Sensitive | AcBut-derived Hydrazone | pH 4.5 Buffer | 97% release after 24h | [10] |

| Enzyme-Cleavable | Val-Cit | Cathepsin B | 1x | [] |

| Val-Ala | Cathepsin B | ~0.5x | [] | |

| Phe-Lys | Cathepsin B | ~30x | [] | |

| β-Galactosidase Linker | 10 U/mL β-galactosidase | Rapid hydrolysis | [9] |

| ADC with Linker Type | Cell Line | IC50 | Reference |

| β-Galactosidase-cleavable linker-MMAE | HER2+ | 8.8 pmol/L | [9] |

| Val-Cit linker-MMAE | HER2+ | 14.3 pmol/L | [9] |

Experimental Protocols

The evaluation of degradable linkers in ADCs involves a series of well-defined in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

-

The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., up to 7 days).

-

Aliquots are taken at various time points.

-

The ADC is isolated from the plasma matrix, often using immunoaffinity capture with Protein A/G beads.

-

The captured ADC is then analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.

-

The plasma supernatant can also be analyzed by LC-MS/MS to quantify the amount of released, free payload.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

-

Cancer cells expressing the target antigen are seeded in 96-well plates.

-

The cells are treated with serial dilutions of the ADC and incubated for a period that allows for cell proliferation (e.g., 72-96 hours).

-

A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the MTT to a purple formazan (B1609692) product.

-

The formazan is solubilized, and the absorbance is measured using a spectrophotometer.

-

The absorbance values are used to generate a dose-response curve and calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

-

Immunocompromised mice are subcutaneously or orthotopically implanted with human tumor cells that express the target antigen.

-

Once the tumors reach a specified size, the mice are randomized into treatment and control groups.

-

The ADC is administered to the treatment group, typically via intravenous injection, at a predetermined dose and schedule. The control group receives a vehicle control or a non-targeting ADC.

-

Tumor volume and body weight are measured regularly throughout the study.

-

The study endpoint is typically reached when the tumors in the control group reach a maximum allowed size. The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated group versus the control group.

Cathepsin B Cleavage Assay

Objective: To confirm the susceptibility of a protease-cleavable linker to its target enzyme.

Methodology:

-

The ADC is incubated with purified cathepsin B in an appropriate assay buffer at 37°C.

-

Aliquots are taken at different time points, and the reaction is quenched (e.g., by adding acetonitrile).

-

The samples are analyzed by LC-MS/MS to quantify the amount of released payload.

-

The rate of cleavage can be determined by plotting the concentration of the released payload over time.

Visualization of Mechanisms and Workflows

Signaling Pathways of Common ADC Payloads

The cytotoxic payloads released from degradable linkers induce cell death through various mechanisms. Understanding these downstream signaling pathways is crucial for predicting efficacy and potential resistance mechanisms.

-

Auristatins (e.g., MMAE): These are potent tubulin inhibitors that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][6][11]

-

Maytansinoids (e.g., DM1): Similar to auristatins, maytansinoids are microtubule-targeting agents that inhibit tubulin polymerization, causing mitotic arrest and apoptosis.[3][10][21]

-

Pyrrolobenzodiazepines (PBDs): These are DNA-damaging agents that bind to the minor groove of DNA and form covalent adducts, leading to DNA strand cross-linking. This blocks DNA replication and transcription, ultimately triggering apoptosis.[19][22]

Conclusion

The rational design of degradable linkers is paramount to the development of safe and effective antibody-drug conjugates. A thorough understanding of the different cleavage mechanisms, coupled with rigorous experimental evaluation of stability and efficacy, is essential for optimizing the therapeutic index of these complex biotherapeutics. As our understanding of the tumor microenvironment and intracellular processing of ADCs deepens, novel linker technologies will continue to emerge, further refining the precision of this powerful class of anti-cancer agents.

References

- 1. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. adcreview.com [adcreview.com]

- 15. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. adcreview.com [adcreview.com]

- 19. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 21. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]

- 22. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to Thiol-Maleimide Chemistry: Core Principles and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-maleimide chemistry stands as a cornerstone of modern bioconjugation, prized for its high selectivity, rapid reaction kinetics, and mild, physiological reaction conditions.[1][2] This ligation strategy, which forms a stable thioether bond, is instrumental in the construction of complex biomolecules, from fluorescently labeled proteins for basic research to sophisticated antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3] This technical guide provides a comprehensive overview of the core principles of thiol-maleimide chemistry, detailed experimental protocols, quantitative data for reaction optimization, and a discussion of potential side reactions and mitigation strategies.

Core Principles of the Thiol-Maleimide Reaction

The thiol-maleimide reaction is a Michael addition reaction where the nucleophilic thiol group of a cysteine residue attacks one of the vinyl carbons of the electron-deficient maleimide (B117702) ring.[4] This process results in the formation of a stable thiosuccinimide linkage.[2]

Reaction Mechanism and Influencing Factors

The reaction rate and specificity are highly dependent on several factors:

-

pH: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1] In this range, the thiol group is in equilibrium with its more reactive thiolate anion form. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, such as the side chain of lysine.[1] Below pH 6.5, the reaction rate slows due to the protonation of the thiol, while above pH 7.5, the reaction with amines becomes a more significant side reaction, and the maleimide group itself is more susceptible to hydrolysis.[5]

-

Temperature: The reaction is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. Lower temperatures are often preferred for sensitive proteins to minimize degradation.

-

Molar Ratio of Reactants: A molar excess of the maleimide-containing reagent (typically 10- to 20-fold) is generally used to drive the conjugation reaction to completion. However, the optimal ratio can vary depending on the specific biomolecule and reagent. For example, a 2:1 maleimide to thiol ratio was found to be optimal for conjugating a small peptide, while a 5:1 ratio was more effective for a larger nanobody.[4]

Quantitative Data for Reaction Optimization

The following tables summarize key quantitative data to aid in the design and optimization of thiol-maleimide conjugation experiments.

| Table 1: Reaction Kinetics of Thiol-Maleimide Conjugation | |||

| Maleimide Derivative | Thiol Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions |

| N-ethylmaleimide (NEM) | Cysteine | ~10³ - 10⁴ | pH 7.0 - 7.4, 25°C |

| N-aryl maleimides | Thiolate substrates | ~2.5 times faster than N-alkyl maleimides | Physiological pH[6] |

| Table 2: Stability of Thiol-Maleimide Adducts (Thiosuccinimide Linkage) | |||

| Adduct Type | Condition | Half-life (t½) | Primary Degradation Pathway |

| N-Alkyl Maleimide Adduct | pH 7.4, 37°C | ~27 hours[7] | Hydrolysis |

| N-Aryl Maleimide Adduct | pH 7.4, 37°C | ~1.5 hours[7] | Hydrolysis |

| N-Fluorophenyl Maleimide Adduct | pH 7.4, 37°C | ~0.7 hours | Hydrolysis |

| N-Alkyl Maleimide Adduct | In rat plasma | ~50% drug loss after 2 weeks[7] | Retro-Michael Reaction |

| N-Aryl Maleimide Adduct | In rat plasma | No measurable drug loss over 2 weeks[7] | - |

| NEM-4-mercaptophenylacetic acid | In glutathione (B108866) | 20 - 80 hours[8] | Retro-Michael Reaction |

Key Experimental Protocols

Protocol 1: General Protein Conjugation to a Maleimide-Functionalized Molecule

This protocol outlines the standard procedure for labeling a protein with a maleimide-containing reagent.

Materials:

-

Protein containing free thiol groups (1-10 mg/mL)

-

Maleimide-functionalized reagent (e.g., fluorescent dye, biotin, drug molecule)

-

Anhydrous DMSO or DMF

-

Degassed conjugation buffer (e.g., PBS, HEPES, or Tris, pH 7.0-7.5)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

-

Purification column (e.g., size-exclusion chromatography) or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein's cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides.[9] Remove the excess TCEP by dialysis or size-exclusion chromatography.

-

Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a light-sensitive maleimide.

-

Quenching: Add a quenching reagent such as L-cysteine to a final concentration of ~1 mM to react with any excess maleimide. Incubate for 15-30 minutes.

-

Purification: Remove unreacted maleimide reagent and quenching reagent by size-exclusion chromatography or dialysis.

-

Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Monitoring Conjugate Stability via Thiol Exchange with Glutathione

This protocol assesses the stability of the thiol-maleimide linkage in the presence of a physiological concentration of glutathione (GSH).[10]

Materials:

-

Purified thiol-maleimide conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Incubator at 37°C

-

HPLC-MS system

Procedure:

-

Sample Preparation: Prepare a solution of the conjugate in PBS, pH 7.4, at a concentration of approximately 0.5 mg/mL. Prepare a stock solution of GSH in PBS.

-

Incubation: Add GSH to the conjugate solution to a final concentration of 1-5 mM. Incubate the mixture at 37°C.[10] As a control, incubate the conjugate in PBS without GSH.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[10]

-

Analysis: Immediately analyze the aliquots by reverse-phase HPLC-MS to separate and quantify the intact conjugate, the deconjugated payload, and any GSH-exchanged products.

-

Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability and half-life of the conjugate.[10]

Potential Side Reactions and Mitigation Strategies